molecular formula C17H21N3O3 B7533149 4-(4-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide

4-(4-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B7533149
M. Wt: 315.37 g/mol
InChI Key: YMJCPYXDTPKRBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, a pyrazolyl group, and a tetrahydropyran ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydropyran ring One common approach is to start with 4-methoxyphenol and react it with an appropriate alkylating agent to introduce the pyrazolyl group

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The pyrazolyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 4-(4-hydroxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide

  • Reduction: 4-(4-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide amine

  • Substitution: Various substituted pyrazolyl derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug discovery and development.

  • Industry: It could be used in the production of advanced materials and chemicals.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to a cascade of molecular events. The molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-(4-Methoxyphenyl)methanol: A simpler compound with a methoxyphenyl group.

  • N-(4-Methoxyphenyl)acetamide: A related amide with a methoxyphenyl group.

  • 4-Methoxybenzenamide: Another amide with a methoxyphenyl group.

Uniqueness: 4-(4-Methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide stands out due to its complex structure, which includes a tetrahydropyran ring and a pyrazolyl group. This combination of functional groups provides unique chemical and biological properties compared to simpler analogs.

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-(1-methylpyrazol-4-yl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-20-12-14(11-18-20)19-16(21)17(7-9-23-10-8-17)13-3-5-15(22-2)6-4-13/h3-6,11-12H,7-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJCPYXDTPKRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2(CCOCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.